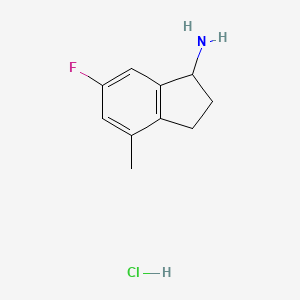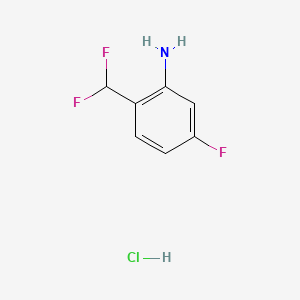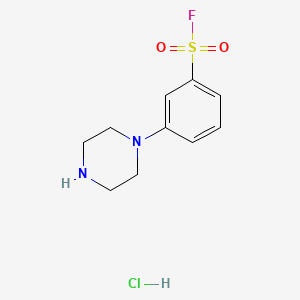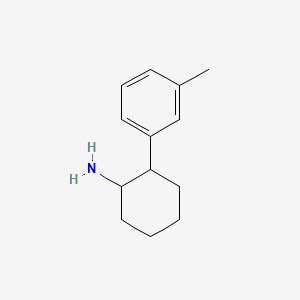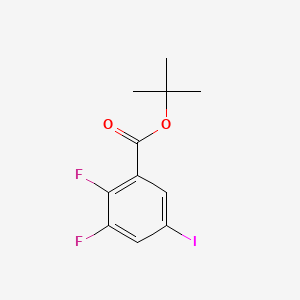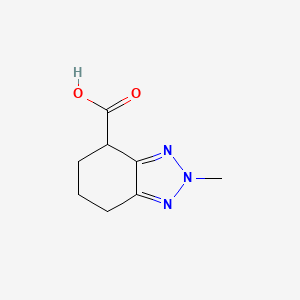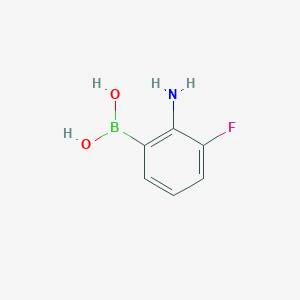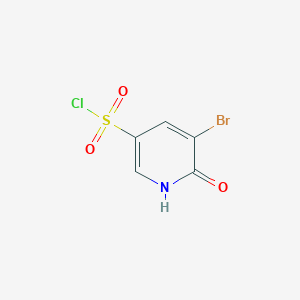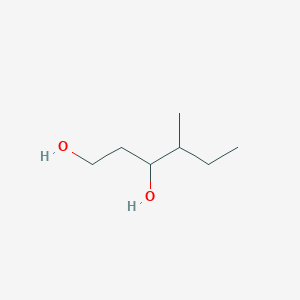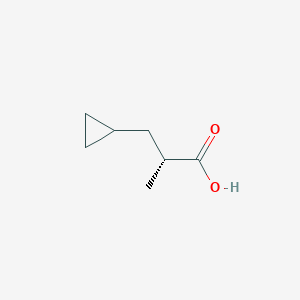
(R)-3-Cyclopropyl-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-cyclopropyl-2-methylpropanoic acid is a chiral compound characterized by the presence of a cyclopropyl group and a methyl group attached to a propanoic acid backbone. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-cyclopropyl-2-methylpropanoic acid typically involves the following steps:
Methylation: The methyl group is introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of (2R)-3-cyclopropyl-2-methylpropanoic acid may involve large-scale cyclopropanation and alkylation processes, followed by purification steps such as crystallization or distillation to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-cyclopropyl-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, organometallic reagents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-3-cyclopropyl-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-3-cyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-cyclopropyl-2-methylpropanoic acid: The enantiomer of the compound, with different spatial arrangement and potentially different biological activity.
Cyclopropylacetic acid: A similar compound with a cyclopropyl group but lacking the methyl group.
2-methylpropanoic acid: A compound with a similar backbone but lacking the cyclopropyl group.
Uniqueness
(2R)-3-cyclopropyl-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2R)-3-cyclopropyl-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(7(8)9)4-6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Clave InChI |
RYNNQBQENNRWDW-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CC1CC1)C(=O)O |
SMILES canónico |
CC(CC1CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-formyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13459544.png)

![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)
